molecular formula C21H24N6O2 B2668635 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide CAS No. 2309259-07-0

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide

Cat. No. B2668635
CAS RN: 2309259-07-0
M. Wt: 392.463
InChI Key: OCVBODKTDCUBLM-UHFFFAOYSA-N
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Description

The compound “N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has been studied as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-b]pyridazine scaffold . The crystal structures of BD1, a bromodomain, in complex with four selected inhibitors were determined, providing insights into the binding modes .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated compounds for their potential in treating microbial diseases. For example, derivatives incorporating the thiazole ring have been tested for antibacterial activity against various bacteria and for their inhibitory action against fungi, highlighting the therapeutic potential against bacterial and fungal infections (Desai et al., 2013). Moreover, new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have demonstrated antimicrobial activity, further emphasizing the significance of such compounds in developing antimicrobial agents (Abunada et al., 2008).

Antitumor Activities

Research into the antitumor properties of compounds related to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide has yielded promising results. Novel triazolo[4,3-b]pyridazinones, for instance, were synthesized and evaluated for their cytotoxic antitumor properties, indicating potential in vitro antitumor activity (Rakib et al., 2006). Another study focused on diacetoxy iodobenzene mediated synthesis of [1,2,4]triazolo[4,3-a]pyrimidines demonstrated significant cytotoxicity against cancer cell lines, highlighting the potential of these compounds as antiproliferative agents (Kamal et al., 2020).

Anti-asthmatic Activities

The synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines has been explored for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, demonstrating excellent anti-asthmatic activity. This suggests a potential application in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).

Mechanism of Action

The compound acts as a bromodomain inhibitor, specifically interacting with acetylated lysine (Kac) at the N-terminus of histones . This interaction disrupts the function of bromodomains, which are involved in epigenetic reading .

Future Directions

The development of bromodomain inhibitors is an active area of research, given their potential therapeutic applications . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as the one , offer promising starting molecules for designing potent bromodomain inhibitors .

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-25(21(28)16-8-3-4-9-17(16)29-2)15-12-26(13-15)19-11-10-18-22-23-20(27(18)24-19)14-6-5-7-14/h3-4,8-11,14-15H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVBODKTDCUBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide

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